molecular formula C25H17NO4 B6531269 N-[8-methyl-3-(naphthalen-1-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide CAS No. 898914-73-3

N-[8-methyl-3-(naphthalen-1-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide

Cat. No.: B6531269
CAS No.: 898914-73-3
M. Wt: 395.4 g/mol
InChI Key: ORCQZKWSTNWGFY-UHFFFAOYSA-N
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Description

N-[8-methyl-3-(naphthalen-1-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a naphthalene ring, a chromenone core, and a furan carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[8-methyl-3-(naphthalen-1-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromenone core: This can be achieved through the condensation of 2-hydroxyacetophenone with an appropriate aldehyde under acidic conditions to form the chromenone structure.

    Introduction of the naphthalene ring: The chromenone intermediate is then subjected to a Friedel-Crafts acylation reaction with naphthalene to introduce the naphthalen-1-yl group.

    Attachment of the furan carboxamide group: The final step involves the coupling of the intermediate with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the naphthalene ring, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, resulting in the formation of hydroxyl derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

N-[8-methyl-3-(naphthalen-1-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[8-methyl-3-(naphthalen-1-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

    Naphthalene derivatives: Compounds such as 2-naphthol and its derivatives share structural similarities with the naphthalene ring.

    Chromenone derivatives: Compounds like 4H-chromen-4-one and its analogs share the chromenone core structure.

    Furan carboxamides: Compounds containing the furan-2-carboxamide group, such as N-(furan-2-yl)carboxamides.

Uniqueness: N-[8-methyl-3-(naphthalen-1-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide is unique due to the combination of its three distinct structural motifs: the naphthalene ring, the chromenone core, and the furan carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(8-methyl-3-naphthalen-1-yl-4-oxochromen-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17NO4/c1-15-7-4-12-19-22(27)21(18-11-5-9-16-8-2-3-10-17(16)18)25(30-23(15)19)26-24(28)20-13-6-14-29-20/h2-14H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCQZKWSTNWGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CO3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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